molecular formula C11H14FN5O B1221325 2',3'-Dideoxy-3'-fluoroaristeromycin CAS No. 118189-68-7

2',3'-Dideoxy-3'-fluoroaristeromycin

カタログ番号: B1221325
CAS番号: 118189-68-7
分子量: 251.26 g/mol
InChIキー: ZJLDNTVGRKBBQS-PRJMDXOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3'-Dideoxy-3'-fluoroaristeromycin is a synthetic nucleoside analogue intended for Research Use Only (RUO) and is not approved for use in diagnostic or therapeutic procedures . Compounds in this class are extensively investigated for their broad-spectrum antiviral potential. Similar 3'-fluoro-modified nucleosides, such as 3'-deoxy-3'-fluoroadenosine, have demonstrated potent activity against a range of flaviviruses, including tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus, by acting as inhibitors of viral replication . The incorporation of a fluorine atom at the 3' position of the ribose ring is a strategic modification in nucleoside analogue design. This fluorine substituent can influence the conformation of the sugar ring and enhance the compound's stability by protecting it from degradation by cellular hydrolases, thereby increasing its intracellular half-life and bioavailability for research purposes . The primary research value of this compound lies in its potential application as a chain-terminating agent. The lack of a hydroxyl group at the 3' position is expected to prevent the formation of phosphodiester bonds with incoming nucleotides, which may lead to premature termination of the growing nucleic acid chain during viral RNA or DNA synthesis . This mechanism makes it a compelling candidate for in vitro studies targeting viral polymerases and reverse transcriptases. Researchers can utilize this compound in biochemical assays and cell-based models to explore novel antiviral strategies, particularly against emerging RNA viruses . This product is strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

118189-68-7

分子式

C11H14FN5O

分子量

251.26 g/mol

IUPAC名

[(1R,2S,4R)-4-(6-aminopurin-9-yl)-2-fluorocyclopentyl]methanol

InChI

InChI=1S/C11H14FN5O/c12-8-2-7(1-6(8)3-18)17-5-16-9-10(13)14-4-15-11(9)17/h4-8,18H,1-3H2,(H2,13,14,15)/t6-,7-,8+/m1/s1

InChIキー

ZJLDNTVGRKBBQS-PRJMDXOYSA-N

SMILES

C1C(CC(C1CO)F)N2C=NC3=C(N=CN=C32)N

異性体SMILES

C1[C@H](C[C@@H]([C@H]1CO)F)N2C=NC3=C(N=CN=C32)N

正規SMILES

C1C(CC(C1CO)F)N2C=NC3=C(N=CN=C32)N

他のCAS番号

125356-68-5

同義語

2',3'-dideoxy-3'-fluoroaristeromycin
2,3-DFAM

製品の起源

United States

Synthetic Methodologies for 2 ,3 Dideoxy 3 Fluoroaristeromycin and Analogues

Asymmetric Synthesis Approaches to the Carbocyclic Core

The formation of the cyclopentane (B165970) ring with multiple, well-defined stereocenters is the cornerstone of the synthesis. Chemists have employed various strategies starting from both achiral and chiral precursors to build this critical scaffold.

The introduction of a fluorine atom with specific stereochemistry is a pivotal and often challenging step. Both nucleophilic and electrophilic fluorinating agents have been utilized to achieve this transformation.

One effective method involves the use of (diethylamino)sulfur trifluoride (DAST). In a reported synthesis of 6′-α-fluoro-aristeromycin analogues, DAST was applied to a 6-β-hydroxyl cyclic sulfite (B76179) intermediate. acs.org This reaction proceeded stereoselectively to yield the desired 6-α-fluoro product as a single stereoisomer. acs.org Another approach involves the electrophilic fluorination of a silyl (B83357) enol ether derived from a cyclopentanone (B42830) precursor using an electrophilic reagent like Selectfluor. nih.gov The stereochemical outcome of such reactions is highly dependent on the substrate and reaction conditions. For instance, fluorination of a silylenol ether with Selectfluor can produce a mixture of diastereomeric fluoroketones, which then require selective reduction to set the stereochemistry of the adjacent hydroxyl group. nih.gov

A key strategy to control the stereochemistry at the fluorinated carbon involves substrate-directed reactions. The synthesis of related 3'-fluoro-dideoxy nucleosides has been shown to proceed through intermediates like bromonium cations, which influence the facial selectivity of the fluorination step. nih.gov

Table 1: Comparison of Stereoselective Fluorination Methods

Precursor Type Fluorinating Agent Key Features Resulting Stereochemistry
Cyclic sulfite with β-hydroxyl DAST Nucleophilic substitution Yields single α-fluoro stereoisomer acs.org
Silyl enol ether Selectfluor Electrophilic addition Can produce a mixture of diastereomers requiring further separation or selective reduction nih.gov
Alcohol DAST Nucleophilic substitution (SN2) Inversion of configuration at the carbon center

The "chiral pool" approach provides an efficient route to the carbocyclic core by using naturally occurring, enantiomerically pure starting materials such as carbohydrates. elsevierpure.comscripps.edu This strategy leverages the pre-existing stereocenters of the starting material to establish the desired stereochemistry in the final product.

For example, D-sorbitol has been used as the starting point for the synthesis of the key intermediate methyl 5-O-benzoyl-2,3-dideoxy-3-fluoro-L-ribofuranoside, which is then used to build various nucleoside analogues. nih.gov Another common chiral starting material is an isopropylidene-protected cyclopentenone, which can undergo diastereoselective conjugate addition to install substituents, followed by further modifications to construct the required scaffold. rsc.org A synthesis of 6′-fluorinated aristeromycin (B1667592) analogues utilized a silylenol ether derived from a chiral cyclopentanone, which was subjected to Rubottom oxidation to stereoselectively install a β-alkoxy group, thereby controlling the facial selectivity of subsequent reduction and fluorination steps. acs.org

Regioselective Functionalization Strategies

With the carbocyclic core in hand, the subsequent steps involve the precise attachment of the nucleobase and the management of protecting groups to allow for selective reactions.

The coupling of the purine (B94841) base to the carbocyclic ring must be regioselective to ensure the formation of the correct N9-isomer. rsc.org A common method involves the condensation of an activated carbocyclic intermediate with a purine anion. In one synthetic route, a 6-α-fluoro cyclic sulfate (B86663) was prepared as an electrophile for coupling with 6-chloropurine (B14466) anions. acs.org While this specific attempt led to decomposition, the strategy of using cyclic sulfates or other intermediates with good leaving groups is a valid and frequently used approach in nucleoside chemistry. acs.org

Successful coupling is often achieved by activating the C1-position of the carbocyclic ring, for instance as an acetate (B1210297) or other leaving group, and reacting it with a silylated purine base under Lewis acid catalysis. This method generally provides good N9-regioselectivity for purines. rsc.org

Table 2: Nucleobase Coupling Strategies

Carbocyclic Electrophile Nucleophile Coupling Conditions Key Outcome
Cyclic sulfate 6-Chloropurine anion Anionic displacement Aims for direct C-N bond formation acs.org
1-O-Acetyl sugar analogue Silylated purine Lewis Acid (e.g., TMSOTf) Promotes N9-regioselective glycosylation rsc.org

The synthesis of a complex molecule like 2',3'-Dideoxy-3'-fluoroaristeromycin necessitates a robust protecting group strategy to mask reactive functional groups, such as hydroxyl and amino groups, while other parts of the molecule are being modified. jocpr.com

Commonly used protecting groups for hydroxyl functions include silyl ethers like tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS), which are valued for their stability and selective removal conditions. rochester.edunih.gov For example, the 5'-primary hydroxyl group is often selectively protected as a TBS ether due to its lower steric hindrance compared to the secondary hydroxyls. nih.gov Diols can be protected as acetonides, which are stable to many reaction conditions but can be removed with acid. acs.org Amino groups on the purine base are frequently protected with acyl groups like benzoyl (Bz) or with a tert-butoxycarbonyl (Boc) group, which can be installed using Boc-anhydride. acs.orgjocpr.com

The deprotection steps are timed strategically at the final stages of the synthesis. Silyl ethers are typically removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), while acid-labile groups like acetonides and Boc groups are cleaved using acids such as formic acid or trifluoroacetic acid. acs.orgnih.gov

Table 3: Common Protecting Groups in Fluoroaristeromycin Synthesis

Protecting Group Functional Group Protected Typical Reagents for Removal
tert-Butyldimethylsilyl (TBS) Hydroxyl (-OH) Tetrabutylammonium fluoride (TBAF) nih.gov
Acetonide 1,2-Diol Formic Acid, Acetic Acid acs.org
tert-Butoxycarbonyl (Boc) Amine (-NH₂) Trifluoroacetic Acid (TFA), Formic Acid acs.org
Benzyl (Bn) Hydroxyl (-OH) Hydrogenolysis (H₂, Pd/C)

Exploration of Advanced Synthetic Protocols

Research continues to seek more efficient and innovative routes to carbocyclic nucleosides. Advanced protocols include the use of enzymatic reactions, which can offer high stereoselectivity under mild conditions. nih.gov For example, DHAP-dependent aldolases are used in the synthesis of chiral acyclic nucleoside precursors. nih.gov

Other modern techniques include transition-metal-catalyzed reactions, such as olefin metathesis using Grubbs' catalyst, to form the carbocyclic ring system. google.com Furthermore, to enhance the properties of the final compounds, prodrug approaches are often employed. The ProTide methodology, for instance, involves converting the nucleoside analogue into a phosphoramidate (B1195095) prodrug, which can bypass the initial, often rate-limiting, phosphorylation step inside the cell. acs.org

Mitsunobu Chemistry Applications

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of alcohols to a wide range of functional groups, including the coupling of nucleobases to alcohol substrates, with a characteristic inversion of stereochemistry. semanticscholar.org This reaction is particularly relevant in the synthesis of nucleoside analogues where the precise stereochemical configuration is critical for biological activity.

In the context of carbocyclic nucleosides like aristeromycin analogues, the Mitsunobu reaction is often employed for the key step of coupling a purine or pyrimidine (B1678525) base to the cyclopentanol (B49286) core. semanticscholar.org However, the efficiency of this reaction can be hampered by the poor nucleophilicity and low solubility of some nucleobases, such as adenine (B156593). To overcome this, a common strategy involves using N-6 protected purine derivatives. For instance, protecting the N-6 amino group of adenine with two tert-butoxycarbonyl (Boc) groups significantly increases its solubility and reduces the competing nucleophilicity of the exocyclic amine, leading to a more efficient coupling process. auburn.edu

While the Mitsunobu reaction is a go-to method for forming the crucial C-N bond with stereochemical inversion, its application in related syntheses is not always successful. For example, in the synthesis of certain fluorinated carbocyclic pyrimidine nucleosides, attempts to use Mitsunobu inversion for direct SN2 displacement of an α-mesylate with pyrimidine nucleobases proved unsuccessful. rsc.org This highlights that reaction conditions must be carefully optimized for each specific substrate.

Table 1: Application of Mitsunobu Reaction in Carbocyclic Nucleoside Synthesis

Reactants Reagents Product Feature Finding Reference
N-6,N-6-bis(Boc)-adenine, Substituted cyclopentanol DIAD, PPh₃ Adenine-coupled carbocyclic ring N-6 protection of adenine improves solubility and coupling efficiency under Mitsunobu conditions. auburn.edu
2-amino-6-chloropurine, Carbocyclic vinylphosphonate DIAD, PPh₃ Guanine analogue precursor Successful coupling of the purine base to the carbocyclic moiety was achieved in high yield (80%). semanticscholar.org
Protected cyclopentanol triflate, Pyrimidine base NaN₃ followed by other steps Fluorinated carbocyclic pyrimidine Direct Mitsunobu inversion was unsuccessful, necessitating an alternative multi-step route. rsc.org

This table is interactive. Click on the headers to sort.

Radical Deoxygenation Techniques

The "2',3'-dideoxy" nomenclature of the target compound signifies the absence of hydroxyl groups at the 2' and 3' positions of the carbocyclic ring. Radical deoxygenation reactions are a primary method for achieving this transformation, removing hydroxyl groups and replacing them with hydrogen atoms. The Barton-McCombie deoxygenation is a classic example of this type of reaction. nih.gov

This process typically involves converting the alcohol functional groups into thiocarbonyl derivatives, such as xanthates or thionocarbonates. nih.govelsevierpure.com These derivatives can then undergo a radical chain reaction, often initiated by an initiator like azobisisobutyronitrile (AIBN) and mediated by a radical transfer agent like tributyltin hydride (Bu₃SnH), to cleave the C-O bonds. youtube.com

However, due to the toxicity and difficulty in removing tin-based reagents, more environmentally friendly and sustainable methods have been developed. An improved protocol utilizes tris(trimethylsilyl)silane (B43935) as a replacement for the hazardous Bu₃SnH and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) instead of AIBN for the radical deoxygenation of ribonucleoside 2',3'-bisxanthates. nih.gov Another effective system for the deoxygenation of dithiocarbonate derivatives of nucleosides employs 1-ethylpiperidinium hypophosphite and triethylborane, which smoothly yields the desired dideoxy compounds. elsevierpure.comnih.gov These methods are highly applicable to the synthesis of this compound, allowing for the selective removal of the 2'-hydroxyl group after the introduction of the 3'-fluoro substituent.

Table 2: Radical Deoxygenation Reagents for Dideoxynucleoside Synthesis

Precursor Reagents Key Advantage Reference
Ribonucleoside 2',3'-bisxanthates Tributyltin hydride (Bu₃SnH), AIBN Classic, well-established method nih.gov
Ribonucleoside 2',3'-bisxanthates Tris(trimethylsilyl)silane, 1,1'-azobis(cyclohexanecarbonitrile) Environmentally friendly, low-cost alternative to tin hydrides nih.gov
N1,5'-O-diprotected-2',3'-bis-S-methyl dithiocarbonate of inosine 1-ethylpiperidinium hypophosphite, triethylborane Good yields and effective for dideoxyinosine synthesis elsevierpure.comnih.gov
Alcohols (general) Pentafluorophenyl chlorothionoformate, triphenylsilane High-yielding deoxygenation of primary alcohols elsevierpure.com

This table is interactive. Click on the headers to sort.

Prodrug Design and Synthesis for Enhanced Cellular Properties

While this compound may possess intrinsic biological activity, its efficacy can be limited by factors such as poor cellular uptake and inefficient metabolic activation. To overcome these hurdles, prodrug strategies are employed. These involve chemically modifying the parent drug into an inactive form that, once inside the body, converts back to the active compound.

Phosphoramidate Prodrug Approaches

A major rate-limiting step in the activation of many nucleoside analogues is the initial phosphorylation to the monophosphate form, a conversion that relies on cellular kinases. mdpi.com The ProTide technology bypasses this step by delivering the nucleoside analogue already in its monophosphate form. nih.gov This is achieved by masking the negatively charged phosphate (B84403) group with two labile moieties: an aryl group and an amino acid ester. nih.govtandfonline.com This neutralization of the charge allows the prodrug to diffuse passively across the cell membrane. Once inside the cell, cellular enzymes cleave the masking groups, releasing the active nucleoside monophosphate. nih.gov

The synthesis of phosphoramidate prodrugs of nucleoside analogues, including derivatives of 2',3'-dideoxy-3'-fluoroadenosine, has been described. nih.gov The typical synthetic route involves reacting the parent nucleoside with a phosphorochloridate reagent in the presence of a mild base, such as pyridine (B92270), and often an activating agent like t-butylmagnesium chloride. nih.govnih.gov The application of this ProTide technology to carbocyclic adenosine (B11128) derivatives has been shown to significantly improve antiviral potency, with enhancements of up to 9000-fold observed in vitro against HIV in some cases. nih.govresearchgate.net This approach is directly applicable to this compound to enhance its cellular delivery and subsequent phosphorylation.

Lipid Conjugate Synthesis

Another strategy to enhance the cellular uptake and modify the pharmacokinetic profile of nucleoside analogues is to conjugate them with lipids. mdpi.com The increased lipophilicity of the resulting lipid-drug conjugate can improve its ability to cross cell membranes and can be used to target specific tissues, such as the liver, which plays a significant role in lipid metabolism. mdpi.comnih.gov

The synthesis of these conjugates typically involves attaching a fatty acid or a phospholipid moiety to the nucleoside analogue. nih.gov The linkage is often an ester bond, which can be formed at one of the hydroxyl groups of the carbocyclic ring. For instance, fatty acyl chlorides can be reacted with the parent nucleoside in a solvent like dry pyridine to form the desired mono-acylated product. nih.gov

Biochemical Mechanisms of Action of 2 ,3 Dideoxy 3 Fluoroaristeromycin

Cellular Permeation and Intracellular Activation Pathways

For any nucleoside analog to exert its therapeutic effect, it must first traverse the cell membrane and then undergo intracellular modifications to its active form. The journey of 2',3'-Dideoxy-3'-fluoroaristeromycin from the extracellular space to its ultimate molecular targets is predicted to follow a multi-step process involving cellular kinases.

Intracellular Nucleotide Triphosphate Formation

Following its conversion to the 5'-monophosphate, the molecule is anticipated to undergo two subsequent phosphorylation events, catalyzed by cellular nucleoside monophosphate and diphosphate (B83284) kinases, respectively. This sequential phosphorylation culminates in the formation of the active this compound 5'-triphosphate. This triphosphate metabolite is the key effector molecule, capable of interacting with and inhibiting its ultimate molecular targets within the cell. The intracellular concentration of this triphosphate form is a direct correlate of the compound's potential efficacy.

Molecular Targets and Enzyme Inhibition Dynamics

The therapeutic potential of this compound is predicated on its ability to interfere with essential cellular or viral enzymatic processes. Based on its structural design, two primary molecular targets are hypothesized: S-adenosyl-L-homocysteine (SAH) hydrolase and viral nucleic acid polymerases.

Inhibition of S-Adenosyl-L-Homocysteine (SAH) Hydrolase Activity

Aristeromycin (B1667592) and its analogs are well-documented inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a critical role in cellular methylation reactions by hydrolyzing SAH to adenosine (B11128) and homocysteine. The accumulation of SAH, a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, can disrupt a wide array of biological processes, including viral mRNA capping and replication. It is therefore highly probable that this compound also targets and inhibits SAH hydrolase. The presence of the fluorine atom at the 3'-position may influence the binding affinity and inhibitory potency of the compound against this enzyme.

Interaction with Viral Nucleic Acid Polymerases

The triphosphate form of this compound is structurally analogous to natural deoxynucleoside triphosphates (dNTPs) and is therefore a candidate for interaction with viral nucleic acid polymerases, such as reverse transcriptase.

A primary mechanism of action for many dideoxynucleoside analogs is the inhibition of viral reverse transcriptase. The active triphosphate metabolite of this compound is expected to compete with the natural dNTP substrates for incorporation into the growing viral DNA chain during reverse transcription. Due to the absence of a 3'-hydroxyl group, a feature shared with other dideoxynucleosides, its incorporation would lead to chain termination, effectively halting the process of viral DNA synthesis. The fluorine substitution at the 3' position could potentially enhance its binding to the active site of enzymes like HIV-1 reverse transcriptase, thereby increasing its inhibitory activity. However, without empirical data, the specific kinetics of this inhibition remain speculative.

No Publicly Available Research Data on the Biochemical Mechanisms and Metabolism of this compound

Despite a comprehensive search of available scientific literature, no specific data or research findings could be located for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its biochemical mechanisms of action, including RNA-dependent RNA polymerase inhibition and nucleic acid chain termination, or its intracellular metabolism and biotransformation.

The initial investigation into this compound sought to elucidate its effects on viral replication and the metabolic pathways it undergoes within a cell. The planned structure of the analysis was to include:

Biochemical Mechanisms of Action:

Inhibition of RNA-dependent RNA polymerase, particularly within positive-sense RNA viruses.

The precise mechanisms leading to the termination of nucleic acid chain elongation.

Intracellular Metabolism and Biotransformation:

Analysis of the formation of any metabolites following cellular uptake.

Identification of the specific enzymatic pathways responsible for its metabolic conversion.

However, searches for scholarly articles, preclinical studies, and biochemical assays pertaining to "this compound" did not yield any relevant results. While there is a body of research on other nucleoside analogs, including various dideoxy and fluorinated compounds, this information cannot be accurately extrapolated to the specific and unique chemical structure of this compound.

Therefore, the requested detailed scientific article with data tables and in-depth research findings cannot be generated at this time due to the absence of primary or secondary research on this particular compound in the public domain. Further research would be required to determine the biochemical and metabolic properties of this compound.

Pre Clinical Biological Activities of 2 ,3 Dideoxy 3 Fluoroaristeromycin and Its Analogs

In Vitro Antiviral Spectrum Investigations

The antiviral properties of 2',3'-dideoxy-3'-fluoroaristeromycin and its analogs have been evaluated against a range of viruses, revealing a spectrum of activity that is primarily concentrated against retroviruses and hepadnaviruses.

Activity against Retroviruses (e.g., Human Immunodeficiency Virus)

Analogs of this compound have demonstrated notable activity against the Human Immunodeficiency Virus (HIV). For instance, 2'-fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) has been identified as a nucleoside reverse transcriptase inhibitor of HIV replication. Studies have shown that F-ddA exhibits synergistic antiviral effects when used in combination with other classes of anti-HIV drugs, including other nucleoside reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and protease inhibitors.

Furthermore, the β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) has been reported as an effective inhibitor of both HIV-1 and HIV-2. In primary human lymphocytes infected with HIV-1, d-FDOC showed a 50% effective concentration (EC₅₀) of 0.04 µM and a 90% effective concentration (EC₉₀) of 0.26 µM. nih.gov The unusual α-form of a 7-carbomethoxyvinyl substituted 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleoside also exhibited good anti-HIV-1 activity with an EC₅₀ of 0.71 ± 0.25 μM. emory.edu

In studies with modified 2′,3′-didehydro-2′,3′-dideoxycytidine analogues, potent antiviral activities against wild-type HIV-1 were observed, with EC₉₀ values ranging from 0.14 to 5.2 μM. nih.gov However, the introduction of a 3'-fluorine in the sugar of β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine markedly reduced its anti-HIV-1 activity. nih.gov

Compound Virus Cell Line Activity (EC₅₀/EC₉₀)
2'-fluoro-2',3'-dideoxyarabinosyladenine (F-ddA)HIV-1VariousSynergistic with other anti-HIV drugs
β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC)HIV-1Primary human lymphocytesEC₅₀: 0.04 µM, EC₉₀: 0.26 µM nih.gov
α-7-carbomethoxyvinyl-2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosideHIV-1-EC₅₀: 0.71 ± 0.25 μM emory.edu
Modified 2′,3′-didehydro-2′,3′-dideoxycytidine analoguesHIV-1-EC₉₀: 0.14 to 5.2 μM nih.gov

Activity against Hepadnaviruses (e.g., Hepatitis B Virus)

Several analogs have shown significant promise in inhibiting the replication of the Hepatitis B Virus (HBV). 2′,3′-dideoxy-3′-fluoroguanosine (FLG) has been identified as an efficient inhibitor of both duck hepatitis B virus (DHBV) and HBV replication in vitro. nih.gov In transiently transfected Huh7 cells with a wild-type HBV genome, FLG inhibited HBV replication in a dose-dependent manner. nih.gov FLG was also found to inhibit the replication of lamivudine-resistant, adefovir-resistant, and lamivudine-plus-adefovir-resistant HBV mutants. nih.gov

Another potent compound, β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC), is an effective inhibitor of HBV in vitro. nih.gov Similarly, 2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-F-ddC) has demonstrated a potent, concentration-dependent inhibitory effect on DHBV DNA synthesis in primary duck hepatocyte cultures. nih.gov

Compound Virus Cell Line Activity (IC₅₀)
2′,3′-dideoxy-3′-fluoroguanosine (FLG)HBV (wild-type & resistant mutants)Huh7Dose-dependent inhibition nih.gov
β-d-2′,3′-dideoxy-3′-oxa-5-fluorocytidine (d-FDOC)HBV-Effective inhibitor nih.gov
2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-F-ddC)DHBVPrimary duck hepatocytesConcentration-dependent inhibition nih.gov

Activity against RNA Viruses (e.g., Measles Virus, Monkeypox Virus, Enteroviruses)

The activity of this compound and its analogs against other RNA viruses is less extensively documented. However, some related compounds have shown promise. A novel L-chiral dideoxy bicyclic pyrimidine (B1678525) nucleoside analogue, cf2642, was found to inhibit Measles virus (MeV) infection in vitro.

Research on 3′-deoxy-3′-fluoroadenosine revealed a low-micromolar antiviral effect against emerging flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov The EC₅₀ values ranged from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM in various cell lines. nih.govnih.gov

No specific in vitro antiviral activity data for this compound or its direct analogs against Monkeypox virus or a broader range of enteroviruses was identified in the reviewed literature.

Compound Virus Cell Line Activity (EC₅₀)
3′-deoxy-3′-fluoroadenosineTick-borne encephalitis virus (TBEV)PS cells1.6 - 2.2 µM nih.gov
3′-deoxy-3′-fluoroadenosineZika virus (ZIKV)PS cells1.1 - 1.6 µM nih.gov
3′-deoxy-3′-fluoroadenosineWest Nile virus (WNV)PS cells3.7 - 4.7 µM nih.gov
3′-deoxy-3′-fluoroadenosineTick-borne encephalitis virus (TBEV)HBCA cells3.1 - 4.5 µM nih.gov
3′-deoxy-3′-fluoroadenosineZika virus (ZIKV)HBCA cells4.5 - 4.7 µM nih.gov
3′-deoxy-3′-fluoroadenosineWest Nile virus (WNV)HBCA cells4.3 µM nih.gov

Activity against Herpesviruses (e.g., Herpes Simplex Virus)

Information on the activity of this class of compounds against herpesviruses is limited. One study reported that carbocyclic 2',3'-dideoxy-3'-fluoroguanosine demonstrated moderate activity against Herpes Simplex Virus in vitro.

In Vitro Antiproliferative Efficacy in Relevant Cell Lines

Certain fluorinated nucleoside analogs have been investigated for their antiproliferative effects, primarily in the context of cancer cell lines. The compound 3′-deoxy-3′-fluoroadenosine, while showing potent antiviral activity, also exhibited a cytostatic effect, leading to the suppression of cell proliferation at concentrations greater than 12.5 μM. nih.govnih.gov

Studies on lipophilic fluoroquinolones have shown antiproliferative activity against a panel of cancer cell lines. For example, one reduced FQ derivative demonstrated substantial micromolar antiproliferation in colorectal cancer cells with IC₅₀ values of 0.84 µM in HCT116, 1.6 µM in HT29, and 9.2 µM in SW620 cells. nih.gov Another nitro-substituted fluoroquinolone exhibited an IC₅₀ of 6 µM in MCF7 breast cancer cells. nih.gov

Compound Class Cell Line Activity (IC₅₀/GI₅₀)
Reduced Fluoroquinolone 4bHCT116 (Colorectal)0.84 µM nih.gov
Reduced Fluoroquinolone 4bHT29 (Colorectal)1.6 µM nih.gov
Reduced Fluoroquinolone 4bSW620 (Colorectal)9.2 µM nih.gov
Nitro-substituted Fluoroquinolone 3bMCF7 (Breast)6 µM nih.gov
3′-deoxy-3′-fluoroadenosineVariousCytostatic at >12.5 µM nih.govnih.gov

In Vivo Efficacy Studies in Animal Models (Non-human, Pre-clinical)

The in vivo efficacy of these compounds has been explored in various animal models of viral infections. In a duck model of chronic hepatitis B, 2',3'-dideoxy-3'-fluoroguanosine (FLG) demonstrated a strong inhibition of serum DHBV DNA at doses as low as 1 mg/kg/day. nih.gov However, viral replication returned to pre-treatment levels a few days after therapy cessation, even after a long-term trial. nih.gov Similarly, oral administration of 2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-F-ddC) to experimentally infected ducklings resulted in potent inhibition of viral replication in vivo. nih.gov

In a lethal mouse model of influenza A virus infection, verdinexor, a novel nuclear export inhibitor, was shown to be efficacious in limiting the virus burden and reducing lung pathology and mortality. plos.org Another study in a lethal mouse model of influenza A virus (A/PR8) showed that treatment with a silybin (B1146174) derivative, 23-(S)-2-amino-3-phenylpropanoyl-silybin, enhanced the survival rate of infected mice and reduced viral titers in the lungs by 100-fold. researchgate.net

Furthermore, 3′-deoxy-3′-fluoroadenosine has shown in vivo activity in mouse models of TBEV and WNV infection. nih.govnih.gov In WNV-infected mice, the compound reduced mortality, and in TBEV-infected mice, it prolonged the mean survival time. researchgate.net

Efficacy in Immunodeficient Murine Models (e.g., hu-PBL-SCID mice)

The in vivo anti-HIV activity of 2'-beta-fluoro-2',3'-dideoxyadenosine (FddA), an analog of this compound, has been evaluated in severe combined immunodeficiency (SCID) mice reconstituted with human peripheral blood leukocytes (hu-PBL-SCID). nih.gov This model is a valuable tool for assessing the efficacy of new antiretroviral agents in a small animal system. nih.gov

In initial studies, hu-PBL-SCID mice were challenged with the lymphadenopathy-associated virus strain of HIV-1. nih.govcapes.gov.br The results demonstrated that FddA has potent anti-HIV activity. nih.gov In a controlled follow-up study, a significant reduction in the rate of HIV infection was observed in mice treated with FddA compared to the control group. nih.gov

Furthermore, FddA treatment showed a protective effect on human CD4+ T cells in the presence of HIV infection. nih.gov Mice that received FddA had a significantly higher percentage of CD4+ T cells compared to untreated control mice. nih.gov This suggests that FddA not only has direct antiviral effects but also helps in the preservation of crucial immune cells. nih.gov

Table 1: Efficacy of 2'-beta-fluoro-2',3'-dideoxyadenosine (FddA) in hu-PBL-SCID Mice

Treatment GroupNumber of Mice Infected / Total Number of MiceInfection Rate (%)Mean CD4+ T Cell Percentage (± SD)
Control18 / 2090%0.27% (± 0.21%)
FddA-Treated4 / 2020%10.3% (± 3.4%)

Antiviral Effects in Non-Human Primate Models

Structure Activity Relationships Sar and Rational Analog Design

Modifications of the Carbocyclic Moiety and their Effects on Functionality

Modifying the carbocyclic ring itself, beyond fluorination, offers another avenue for modulating biological activity. The replacement of the endocyclic oxygen with a methylene (B1212753) group (CH2) is the defining feature of carbocyclic nucleosides, granting them high stability against cleavage of the glycosidic bond. wikipedia.org Further alterations to this cyclopentane (B165970) ring can fine-tune the compound's properties.

Studies on 4'-modified aristeromycin (B1667592) analogs have shown that it is possible to retain potent inhibition of SAH hydrolase while altering other aspects of the molecule's pharmacology. nih.gov Analogs such as (4'R)-4'-vinyl-DHCaA and (4'R)-4'-methyl-DHCaA were effective inhibitors of cellular AdoHcy hydrolase. nih.gov A significant finding was that these 4'-modified analogs, unlike the parent aristeromycin, are not substrates for cellular adenosine (B11128) kinase and are not metabolized in cell lysates, demonstrating enhanced metabolic stability. nih.gov

Another strategy involves creating conformationally locked carbocyclic nucleosides. By fusing a cyclopropane (B1198618) moiety to the cyclopentane ring (a methanocarba approach), the ring's flexibility is constrained, locking it into a specific pucker, typically the Northern (N) or Southern (S) conformation. acs.org This allows for the precise determination of the optimal ring conformation required for binding to a specific biological target. acs.org Such rigid analogs are invaluable tools for dissecting the conformational requirements of receptor-ligand interactions. acs.org

Impact of Nucleobase Chemical Variations on Target Recognition and Activity

The identity of the nucleobase is a primary determinant of target recognition and biological activity. For aristeromycin analogs targeting SAH hydrolase, the adenine (B156593) base is crucial for potent inhibition, as adenosine is the natural substrate for the enzyme. acs.org

Systematic variation of the nucleobase in 6'-fluorinated aristeromycin analogs confirmed this dependency. While the adenosine derivatives were potent inhibitors of SAH hydrolase, the corresponding pyrimidine (B1678525) analogs (with uracil (B121893) or cytosine bases) exhibited no inhibitory activity at concentrations up to 100 μM. acs.org Furthermore, modification of the adenine base itself, such as in N6-methyladenosine analogs, also maintained potent inhibition of SAH hydrolase. acs.org

In a different context, studies on 2'-fluoro-2',3'-unsaturated D-nucleosides as anti-HIV agents revealed a broader range of active nucleobases. nih.govdongguk.edu Analogs with adenine, guanine, inosine, 2,6-diaminopurine, and 5-fluorocytosine (B48100) bases all demonstrated significant anti-HIV-1 activity. nih.govdongguk.edu This indicates that for different target enzymes, such as HIV reverse transcriptase, the recognition requirements for the nucleobase can be more permissive.

Table 2: Anti-HIV-1 Activity of 2'-Fluoro-2',3'-unsaturated D-Nucleosides with Varied Nucleobases

NucleobaseEffective Concentration (EC50) in μM
Adenine0.44
5-Fluorocytosine0.82
Inosine1.0
Guanine2.6
2,6-Diaminopurine3.0
2-Amino-6-chloropurine4.3
Data sourced from the Journal of Medicinal Chemistry. nih.govdongguk.edu

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern rational drug design, providing critical insights into the structural and energetic basis of ligand-receptor interactions. researchgate.netnih.govstonybrookmedicine.edu These methods allow for the visualization and analysis of molecular interactions at an atomic level, guiding the synthesis of more potent and selective inhibitors. nih.gov

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting the preferred binding orientation and affinity. nih.govmdpi.com Such studies have been performed for 2-Fluoroaristeromycin with S-adenosyl-l-homocysteine hydrolase from Plasmodium falciparum (PfSAHH), a target for antimalarial drugs. researchgate.netresearchgate.net

These docking and subsequent molecular dynamics simulations revealed that 2-Fluoroaristeromycin forms a stable complex within the binding pocket of PfSAHH. researchgate.net The analysis identified key amino acid residues that interact with the inhibitor, including Leu53, His54, Thr56, Asp134, and Met403, through a network of hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net The stability of these interactions, validated over simulation time, provides a structural rationale for the compound's inhibitory activity and offers a blueprint for designing next-generation inhibitors with improved binding affinity and specificity. researchgate.net

Advanced Research Directions and Academic Applications

Development of Novel Synthetic Pathways for Scalability and Efficiency

The development of scalable and efficient synthetic routes is a critical first step in the comprehensive investigation of any novel compound. While specific, large-scale synthesis of 2',3'-Dideoxy-3'-fluoroaristeromycin is not extensively detailed in publicly available literature, established methods for the synthesis of related carbocyclic and fluorinated nucleosides provide a strong foundation for future work.

Key synthetic strategies for analogous compounds often involve either a linear or a convergent approach. nih.gov The linear approach typically involves the construction of the heterocyclic base onto a pre-formed, functionalized cyclopentane (B165970) ring. Conversely, the convergent approach couples a pre-synthesized base with a suitable carbocyclic sugar mimic. For fluorinated carbocyclic nucleosides, synthetic challenges include the stereoselective introduction of the fluorine atom and the construction of the carbocyclic ring with the correct stereochemistry. nih.govacs.org

Recent advances in synthetic chemistry offer promising avenues for the efficient synthesis of this compound. Chemoenzymatic methods, which utilize enzymes for specific transformations, could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.govrsc.org For instance, enzymes could be employed for the stereoselective introduction of hydroxyl groups or for the resolution of racemic intermediates. Furthermore, the development of novel fluorinating agents and catalytic methods continues to improve the efficiency of introducing fluorine into complex molecules. nih.govmdpi.com

Future research in this area should focus on developing a synthetic pathway that is not only high-yielding but also amenable to large-scale production, which is essential for extensive preclinical and potential clinical studies.

Synthetic ApproachDescriptionPotential Application to this compound
Linear Synthesis Stepwise construction of the nucleobase onto a pre-existing carbocyclic ring.Could provide good control over stereochemistry but may be lengthy.
Convergent Synthesis Coupling of a pre-synthesized nucleobase with a carbocyclic moiety.Potentially more flexible and efficient for creating a library of analogues.
Chemoenzymatic Synthesis Utilization of enzymes for specific, stereoselective transformations.Could offer a greener and more efficient route for key steps. nih.govrsc.org

Investigation of Mechanisms of Resistance Emergence in In Vitro and Animal Models

A critical aspect of developing any new therapeutic agent is understanding the potential for and mechanisms of drug resistance. For this compound, which is expected to inhibit S-adenosyl-L-homocysteine (AdoHcy) hydrolase, several potential resistance mechanisms can be postulated based on studies of related compounds.

Research on other AdoHcy hydrolase inhibitors has revealed that resistance can emerge through various cellular adaptations. nih.govnih.gov One documented mechanism involves the upregulation of methionine adenosyltransferase, which leads to increased intracellular levels of S-adenosyl-L-methionine (AdoMet). This elevation in the AdoMet/AdoHcy ratio can overcome the inhibitory effect of the drug on methylation reactions. nih.gov Another potential mechanism is the enhanced export of AdoHcy from the cell, which would reduce the accumulation of this inhibitory metabolite. nih.gov

In the context of viral resistance, mutations in the target enzyme, AdoHcy hydrolase, could potentially reduce the binding affinity of this compound. However, as this is a cellular enzyme, viral resistance would more likely arise from mutations in viral enzymes that make them less dependent on host cell methylation or by other indirect mechanisms.

Future in vitro studies should involve the long-term culture of various cell lines and viruses in the presence of increasing concentrations of this compound to select for resistant populations. Subsequent genetic and proteomic analysis of these resistant cells and viruses would be crucial to identify the specific mutations and altered protein expression profiles responsible for resistance. Animal models would then be invaluable for validating these in vitro findings and understanding how resistance might develop in a whole organism.

Potential Resistance MechanismDescriptionRelevance to this compound
Increased AdoMet Levels Upregulation of methionine adenosyltransferase to increase the AdoMet/AdoHcy ratio. nih.govCould compensate for the inhibition of AdoHcy hydrolase.
Enhanced AdoHcy Export Increased cellular efflux of S-adenosylhomocysteine to prevent its accumulation. nih.govWould reduce the inhibitory effect of AdoHcy on methyltransferases.
Target Enzyme Mutation Alterations in the AdoHcy hydrolase enzyme that reduce drug binding.A potential but less likely mechanism for viral resistance.

Exploration of Broad-Spectrum Antiviral Applications beyond Established Paradigms

The structural features of this compound suggest that it may possess broad-spectrum antiviral activity. Aristeromycin (B1667592) and its analogues are known to inhibit a wide range of viruses by targeting the host-cell enzyme S-adenosylhomocysteine hydrolase, which is essential for viral replication and gene expression through its role in methylation. nih.govnih.gov The addition of a fluorine atom can enhance the metabolic stability and potency of nucleoside analogues. nih.govmdpi.comnih.gov

Research on other fluorinated nucleosides has demonstrated their efficacy against a variety of RNA and DNA viruses. nih.govmdpi.comacs.orgnih.gov For example, some fluorinated carbocyclic pyrimidine (B1678525) nucleosides have shown activity against herpes simplex virus. acs.org Therefore, it is plausible that this compound could be effective against a wide array of viruses, including those for which current treatments are limited.

Future research should involve screening this compound against a diverse panel of viruses, including but not limited to:

RNA viruses: Influenza viruses, coronaviruses (including SARS-CoV-2), flaviviruses (such as Zika and Dengue), and filoviruses (like Ebola).

DNA viruses: Herpesviruses, adenoviruses, and poxviruses.

Such studies would help to define the antiviral spectrum of the compound and identify potential new therapeutic applications.

Virus FamilyRationale for Investigation
Flaviviridae Other fluorinated nucleosides have shown activity against flaviviruses.
Coronaviridae Inhibition of host-cell methylation may disrupt viral replication and transcription.
Filoviridae S-adenosylhomocysteine hydrolase inhibitors have shown efficacy against Ebola virus. nih.gov
Herpesviridae Fluorinated carbocyclic nucleosides have demonstrated anti-herpetic activity. acs.org

Innovations in Pre-clinical Prodrug Strategies for Organ-Specific or Sustained Delivery

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govbohrium.comresearchgate.net For a compound like this compound, prodrug approaches could be instrumental in enhancing its oral bioavailability, prolonging its half-life, and achieving targeted delivery to specific organs or tissues.

Various prodrug strategies have been successfully applied to other nucleoside analogues. These include the addition of lipophilic moieties to increase membrane permeability, or the attachment of targeting ligands that are recognized by specific receptors on the surface of target cells. nih.gov For example, esterification of the hydroxyl groups with fatty acids can enhance lymphatic transport and cellular uptake.

Phosphoramidate (B1195095) prodrugs, such as those used in the development of sofosbuvir, represent another promising approach. acs.org This strategy can facilitate the intracellular delivery of the monophosphorylated form of the nucleoside, bypassing the often rate-limiting first phosphorylation step.

Future research should focus on designing and synthesizing a range of prodrugs of this compound. These could include:

Lipid-based prodrugs: To enhance oral absorption and potentially target lymphatic tissues.

Phosphoramidate prodrugs: To improve intracellular delivery and activation.

Targeted prodrugs: Incorporating moieties that direct the drug to specific organs, such as the liver, which is a primary site of replication for many viruses.

These prodrugs would need to be evaluated in preclinical models to assess their stability, conversion to the active drug, and pharmacokinetic profiles.

Prodrug StrategyAdvantage
Ester Prodrugs Increased lipophilicity and membrane permeability. nih.gov
Phosphoramidate Prodrugs Bypasses the initial phosphorylation step, enhancing activation. acs.org
Macromolecular Prodrugs Can improve solubility, stability, and provide sustained release. nih.gov

Synergy Studies in Combination with Other Antiviral or Anticancer Agents (Pre-clinical)

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of viral infections and cancer. The use of multiple drugs with different mechanisms of action can lead to synergistic effects, reduce the likelihood of resistance, and allow for lower, less toxic doses of individual agents.

Given that this compound is expected to inhibit AdoHcy hydrolase, it is a prime candidate for synergy studies with other antiviral and anticancer drugs that have different targets. For example, in an antiviral context, it could be combined with:

Viral polymerase inhibitors: To simultaneously block viral genome replication and host-dependent methylation.

Protease inhibitors: To interfere with viral protein processing.

Entry inhibitors: To prevent the virus from entering host cells.

In the context of cancer, this compound could be combined with:

DNA damaging agents: To sensitize cancer cells to apoptosis.

Kinase inhibitors: To block signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov

Immunotherapies: To enhance the immune system's ability to recognize and eliminate cancer cells.

Preclinical studies to investigate these combinations would typically involve in vitro cell culture assays to determine the nature of the drug interaction (synergistic, additive, or antagonistic) using methods such as the isobologram analysis. Promising combinations would then be further evaluated in animal models of viral infection or cancer to assess their in vivo efficacy and safety. news-medical.net

Combination PartnerRationale for Synergy
Viral Polymerase Inhibitors Dual targeting of viral replication and host-cell methylation.
DNA Damaging Agents Inhibition of methylation may enhance the cytotoxic effects of DNA damage.
Kinase Inhibitors Simultaneous blockade of multiple pathways essential for cancer cell survival. nih.gov

Q & A

What are the key synthetic strategies for achieving stereochemical control in the synthesis of 2',3'-Dideoxy-3'-fluoroaristeromycin analogs?

Basic
Stereochemical control in fluorinated nucleosides is critical for biological activity. A common approach involves introducing fluorine at the 3'-position early in the synthesis using fluorinated cyclopentanol intermediates, as demonstrated in the synthesis of 4'-fluoro derivatives (e.g., via Luche reduction of ketones and subsequent fluorination). This contrasts with methods where fluorination occurs after purine ring formation, which can lead to undesired stereochemical outcomes .

How can conformational analysis inform the design of this compound derivatives?

Basic
Conformational studies using NMR and X-ray crystallography reveal how fluorine substitution alters sugar puckering and glycosidic bond angles. For example, 3'-fluorination in dideoxynucleosides stabilizes the North-type sugar conformation, enhancing binding to viral polymerases. These findings guide modifications to optimize target engagement .

What protocols are used for initial antiviral screening of fluorinated nucleoside analogs?

Basic
Standard assays include plaque reduction neutralization (e.g., measles virus) and cytopathic effect inhibition (e.g., HIV, cytomegalovirus). Cytotoxicity is assessed in parallel using host cells (e.g., CV-1 cells) to determine selectivity indices (IC50/CC50 ratios). For instance, 2',3'-dideoxy-3'-fluoronucleosides are screened at concentrations ranging from 0.1–100 µg/mL in neutral red or visual assays .

How does the structure-activity relationship (SAR) differ between monofluoro and difluoro analogs of aristeromycin?

Advanced
The 4'-monofluoro analog of 4'-deoxy-5'-noraristeromycin shows selective activity against measles virus (IC50: 1.2 µg/mL) but exhibits cytotoxicity (CC50: 21–36 µg/mL). In contrast, the 4',4'-difluoro analog inhibits poxviruses (vaccinia, cowpox) and HCMV, highlighting how additional fluorination alters antiviral specificity. SAR studies require comparative enzymatic assays and molecular docking to map interactions .

What methodologies assess enzymatic stability and resistance mechanisms in fluorinated nucleosides?

Advanced
Resistance is evaluated via enzymatic degradation assays (e.g., adenosine deaminase stability) and polymerase fidelity studies. For example, 3'-fluorine in 2',3'-dideoxy-3'-fluorocytidine reduces deamination rates compared to non-fluorinated analogs, prolonging intracellular half-life. Mutagenesis experiments on viral polymerases (e.g., HIV RT) identify mutations conferring resistance .

How can contradictory antiviral efficacy data between studies be resolved?

Advanced
Discrepancies arise from variations in assay conditions (e.g., cell lines, viral strains) or cytotoxicity thresholds. For instance, a compound active against measles in CV-1 cells may show toxicity in other lines. Resolving contradictions requires standardized protocols, dose-response validation, and structural analysis (e.g., crystallography of drug-target complexes) .

What metabolic activation pathways are critical for this compound's antiviral activity?

Advanced
Activation typically involves phosphorylation by host kinases (e.g., deoxycytidine kinase). Fluorine at the 3'-position enhances triphosphate formation by reducing steric hindrance. Competitive assays with non-fluorinated analogs (e.g., 3TC) quantify phosphorylation efficiency, correlating with antiviral potency .

How does fluorination timing (early vs. late-stage) impact antiviral activity?

Advanced
Early fluorination (e.g., using fluorinated cyclopentanol intermediates) preserves stereochemical integrity, whereas late-stage fluorination may introduce racemization. For 4'-fluoro derivatives, early fluorination improved measles inhibition by 10-fold compared to post-purine fluorination routes .

What comparative efficacy data exist between this compound and other nucleoside reverse transcriptase inhibitors (NRTIs)?

Advanced
In head-to-head assays, 3'-fluorinated analogs like 2',3'-dideoxy-3'-thiacytidine (3TC) show lower EC50 values (0.10 µM for HIV) but higher cytotoxicity than 4'-fluoro derivatives. Selectivity indices (SI) are calculated to prioritize candidates with SI >100 .

How can computational modeling optimize fluorinated nucleoside design?

Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding poses in viral polymerase active sites. Conformational sampling (e.g., molecular dynamics) identifies fluorination-induced rigidity that enhances binding. These models are validated via mutagenesis (e.g., K65R in HIV RT) and kinetic inhibition assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。